![molecular formula C22H19ClN2O4 B2608196 1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate CAS No. 1209161-79-4](/img/structure/B2608196.png)
1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate
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Description
This compound is an organic molecule with a complex structure. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a benzene ring, which is a basic aromatic ring with six carbon atoms . The benzene ring is substituted with a benzyloxy group and a carbamoyl group, and the pyridine ring is substituted with a carboxylate group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the carboxylate group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar carboxylate group could affect properties such as solubility, melting point, and boiling point .Future Directions
properties
IUPAC Name |
[1-oxo-1-(4-phenylmethoxyanilino)propan-2-yl] 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-15(29-22(27)17-11-12-24-20(23)13-17)21(26)25-18-7-9-19(10-8-18)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIDUYTWHCJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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